N-(3-bromophenyl)cyclopentanecarboxamide
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d₆):
- Aromatic protons (H-2, H-4, H-5, H-6): δ 7.19–7.49 ppm (m, 4H).
- Cyclopentane protons: δ 1.90–2.38 ppm (m, 9H).
- Amide N–H: δ 10.09 ppm (s, 1H).
13C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Table 2: Key Spectroscopic Data
| Technique | Signal Type | Value | Source |
|---|---|---|---|
| 1H NMR | Aromatic protons | δ 7.19–7.49 ppm | |
| 13C NMR | Carbonyl carbon | δ 171.19 ppm | |
| IR | C=O stretch | 1650 cm⁻¹ | |
| UV-Vis | λₘₐₓ | 280 nm |
Conformational Analysis Through Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two low-energy conformers:
- Conformer A : Cyclopentane ring in envelope conformation; phenyl ring twisted 55° from the amide plane.
- Conformer B : Cyclopentane in half-chair conformation; phenyl ring twisted 62°.
The energy difference between conformers is 1.2 kcal·mol⁻¹, favoring Conformer A. Molecular dynamics simulations reveal a rotational barrier of 4.8 kcal·mol⁻¹ for the phenyl ring, consistent with restricted rotation due to steric hindrance from the bromine atom.
Table 3: Computational Results
| Parameter | Conformer A | Conformer B | Source |
|---|---|---|---|
| Relative energy (kcal·mol⁻¹) | 0.0 | 1.2 | |
| Dihedral angle (C–N–C–Br) | 55° | 62° | |
| Rotational barrier | 4.8 kcal·mol⁻¹ | - |
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
N-(3-bromophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H14BrNO/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,14,15) |
InChI Key |
WZJFJXUSIWCCRF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)Br |
solubility |
40.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
Cyclopentanecarboxamide, N-(2-fluorophenyl)
- Structure : Fluorine at the phenyl 2-position instead of bromine.
- Activity : Identified in Nyctanthes arbor-tristis with reported but unspecified biological activity .
- Key Differences : Fluorine’s smaller size and electronegativity may alter binding affinity compared to bromine. Bromine’s higher lipophilicity could enhance membrane permeability.
Cyclopentyl Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide)
- Structure : Piperidinyl and phenethyl groups instead of 3-bromophenyl.
- Application : A Schedule I opioid analog with potent µ-opioid receptor activity .
- Key Differences: The piperidinyl-phenethyl moiety is critical for opioid receptor binding, absent in the target compound. Bromophenyl substitution may redirect activity toward non-opioid targets.
N-(2-Methylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclopentanecarboxamide
- Structure: Pyridyl ring with sulfonylamino and trifluoromethyl groups.
- Application : Investigated as a liver disease therapeutic due to sulfonyl and trifluoromethyl motifs .
- Key Differences: The polar sulfonylamino group enhances solubility, while the trifluoromethyl group increases metabolic resistance—features absent in the bromophenyl analog.
N-(2-Anilinoquinolin-4-yl)cyclopentanecarboxamide
- Structure: Quinoline-aniline core instead of bromophenyl.
Data Tables
Table 2: Substituent Effects on Bioactivity
| Substituent | Electronic Effect | Lipophilicity (LogP) | Potential Biological Impact |
|---|---|---|---|
| 3-Bromophenyl | Strong σ-withdrawing | High | Enhanced membrane permeability |
| 2-Fluorophenyl | Moderate σ-withdrawing | Moderate | Altered receptor binding |
| Piperidinyl-phenethyl | Basic, bulky | Moderate-high | Opioid receptor targeting |
| Trifluoromethyl-pyridyl | Strongly electron-withdrawing | High | Metabolic stability in liver targets |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s analogs show variable yields (33–77%), influenced by steric hindrance and reagent reactivity .
- Pharmacological Diversity: Substitutions drastically alter applications—cyclopentyl fentanyl’s opioid activity vs. quinoline derivatives’ receptor modulation .
- Unanswered Questions : The biological role of the 3-bromophenyl group in the target compound remains uncharacterized, warranting further studies on its receptor targets and toxicity.
Preparation Methods
Procedure:
-
Synthesis of Cyclopentanecarbonyl Chloride :
Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding the acyl chloride. -
Amide Bond Formation :
The acyl chloride is added dropwise to a solution of 3-bromoaniline and a tertiary base (e.g., triethylamine, pyridine) in DCM or tetrahydrofuran (THF). The mixture is stirred at 0–25°C for 4–12 hours.
Workup :
-
Quench excess acyl chloride with ice-cold water.
-
Extract with ethyl acetate (EtOAc), wash with brine, and dry over Na₂SO₄.
-
Purify via silica gel chromatography (hexane/EtOAc gradient) or recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Temperature | 0–25°C | |
| Purification | Column chromatography (3:1 hexane/EtOAc) |
Coupling Reagent-Assisted Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDC, DCC) facilitate amide formation under milder conditions:
Procedure:
-
Activation of Cyclopentanecarboxylic Acid :
Cyclopentanecarboxylic acid (1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in DMF or DCM. The mixture is stirred at 25°C for 30 minutes. -
Amine Coupling :
3-Bromoaniline (1.1 equiv) is added, and the reaction is stirred for 12–24 hours.
Workup :
-
Dilute with water, extract with EtOAc, and wash with 1M HCl and saturated NaHCO₃.
Key Data :
Palladium-Catalyzed Amination
While less common for simple amides, Pd-catalyzed methods are viable for structurally complex analogs. For example, Buchwald-Hartwig amination can couple cyclopentanecarboxamide precursors with brominated aryl halides:
Procedure:
-
Substrate Preparation :
Cyclopentanecarboxamide (1 equiv) and 1-bromo-3-nitrobenzene (1.2 equiv) are dissolved in toluene. -
Catalytic System :
Add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv). Heat at 110°C for 24 hours under N₂.
Workup :
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time:
Procedure:
-
Reaction Setup :
Cyclopentanecarboxylic acid (1 equiv), 3-bromoaniline (1.1 equiv), and propylphosphonic anhydride (T3P, 1.5 equiv) in acetonitrile are irradiated at 120°C for 20 minutes.
Workup :
Key Data :
Green Chemistry Approaches
Solvent-free or aqueous conditions minimize environmental impact:
Procedure:
-
Mechanochemical Synthesis :
Cyclopentanecarboxylic acid and 3-bromoaniline are ground with NaHCO₃ in a ball mill at 30 Hz for 1 hour.
Workup :
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 70–85 | 4–12 h | High | Industrial |
| Coupling Reagents | 65–78 | 12–24 h | Moderate | Lab-scale |
| Pd-Catalyzed | 50–60 | 24 h | Low | Niche |
| Microwave | 80–90 | 20 min | High | Lab-scale |
| Green Chemistry | 60–70 | 1 h | High | Pilot-scale |
Challenges and Optimization Strategies
-
Byproduct Formation : Excess acyl chloride may generate carboxylic acid impurities. Quenching with aqueous NaHCO₃ mitigates this.
-
Low Solubility : Using polar aprotic solvents (DMF, DMSO) enhances reactant compatibility.
-
Pd Catalyst Deactivation : Additives like PPh₃ stabilize Pd complexes, improving turnover numbers .
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the presence of the cyclopentane ring (δ ~1.5–2.5 ppm for CH2 groups) and aromatic protons (δ ~7.2–7.8 ppm for bromophenyl) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 296 for C12H13BrNO) and detect impurities .
- Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% theoretical) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in analogs with complex substitution patterns .
How can functionalization of the bromophenyl group be achieved to expand SAR studies?
Advanced Research Question
- Buchwald-Hartwig Amination : Replace Br with amines using Pd catalysts (e.g., Pd(OAc)2/Xantphos) for analogs with varied electronic profiles .
- Suzuki Coupling : Introduce aryl/heteroaryl groups via cross-coupling with boronic acids .
- Electrophilic Substitution : Direct nitration or sulfonation at the para-position of the bromophenyl ring using HNO3/H2SO4 or SO3 complexes .
Key Consideration : Monitor regioselectivity using computational tools (DFT) to predict reactive sites .
What structural features of this compound influence its biological activity?
Advanced Research Question
- Cyclopentane Ring : Conformational rigidity enhances target binding compared to flexible chains. Substituents on the ring (e.g., oxo groups) modulate lipophilicity .
- Bromophenyl Group : The electron-withdrawing Br atom stabilizes aromatic π-π stacking with protein residues (e.g., kinase ATP pockets) .
- Amide Linkage : Hydrogen-bonding capacity critical for interactions with serine/threonine residues in enzymes .
Methodology : Perform docking studies (AutoDock Vina) to map interactions with targets like opioid receptors or kinases .
How can computational chemistry aid in predicting the bioactivity of derivatives?
Advanced Research Question
- HOMO-LUMO Analysis : Assess electron distribution to predict reactivity and stability. Lower energy gaps (ΔE < 4 eV) correlate with higher bioactivity .
- Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions for targeted modifications (e.g., adding electron-donating groups) .
- ADMET Prediction : Use tools like SwissADME to optimize solubility (LogP < 3) and reduce hepatotoxicity risks .
How should researchers resolve contradictions in reported biological data for analogs?
Advanced Research Question
- Control Experiments : Replicate studies under identical conditions (e.g., cell lines, assay protocols) to isolate variables .
- Structural Validation : Confirm compound identity via X-ray crystallography or HRMS to rule out isomer contamination .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
Case Study : Discrepancies in cytotoxicity data may arise from differences in cell permeability (logD) or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
